(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate
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Overview
Description
(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate: is an organic compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol . This compound is characterized by the presence of a toluene-4-sulfonic acid moiety and a 1-acetyl-pyrrolidin-3-yl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with 1-acetyl-pyrrolidin-3-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 94°C, for a set duration to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways .
Medicine: It is used to synthesize novel therapeutic agents targeting various diseases .
Industry: In the industrial sector, toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups . The sulfonic acid group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester
- Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)ethyl ester
Uniqueness: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate is unique due to its specific ester linkage and the presence of both the toluene-4-sulfonic acid and 1-acetyl-pyrrolidin-3-yl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAHQQQSWYCFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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